

Technical Guide: Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate

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Compound of Interest

Compound Name: *Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate*

Cat. No.: B595517

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CAS Number: 1208318-08-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate**, a molecule of interest for synthetic and medicinal chemistry applications. This document details its chemical identity, a proposed synthetic route based on established chemical principles, and its potential as a building block in the development of novel chemical entities.

Core Chemical Data

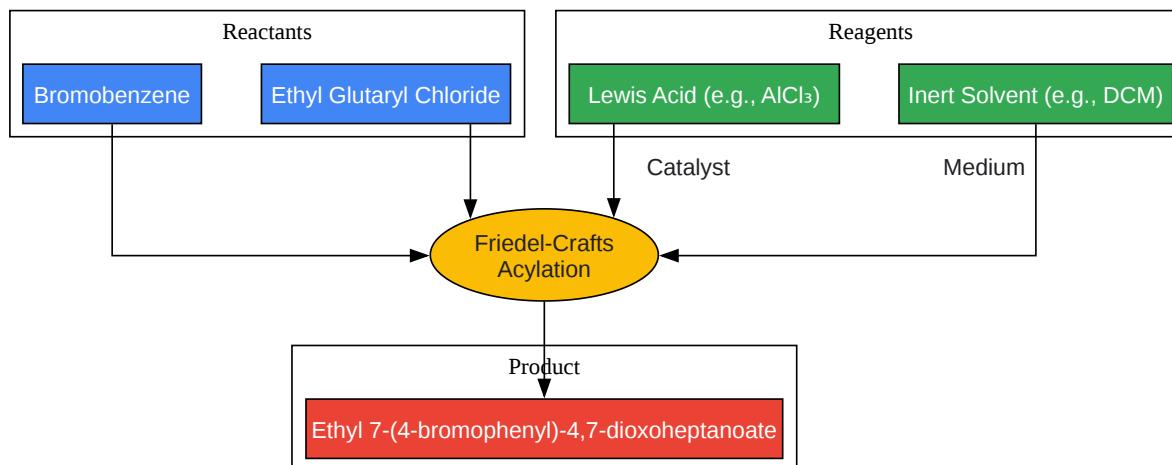
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate is a dicarbonyl compound containing a bromophenyl moiety, suggesting its potential as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the keto-ester functionality allows for a wide range of chemical transformations.

Property	Value
CAS Number	1208318-08-4
Molecular Formula	C ₁₅ H ₁₇ BrO ₄ [1]
Molecular Weight	341.2 g/mol [1]
IUPAC Name	ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate
Canonical SMILES	C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)OCC)Br
Physical State	Not explicitly documented; likely a solid at room temperature based on similar structures.
Solubility	Not explicitly documented; expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point	Not documented in publicly available literature.
Boiling Point	Not documented in publicly available literature.

Proposed Synthesis: Friedel-Crafts Acylation

While a specific, detailed experimental protocol for the synthesis of **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate** is not readily available in the reviewed literature, a plausible and well-established synthetic route is the Friedel-Crafts acylation of bromobenzene with ethyl glutaryl chloride.[\[2\]](#) This reaction is a classic method for the formation of aryl ketones.

Reaction Scheme:



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Caption: Proposed synthesis of **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate**.

Experimental Protocol (General Procedure)

The following is a generalized protocol for a Friedel-Crafts acylation reaction and would require optimization for the specific synthesis of **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate**.

Materials:

- Bromobenzene
- Ethyl glutaryl chloride
- Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent
- Hydrochloric acid (HCl), aqueous solution

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
- **Addition of Acyl Chloride:** Cool the suspension to 0 °C using an ice bath. To the stirred suspension, add ethyl glutaryl chloride dropwise via the dropping funnel.
- **Addition of Bromobenzene:** After the addition of the acyl chloride, add bromobenzene dropwise, maintaining the temperature at 0 °C.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
- **Workup:** Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Characterization (Predicted)

While experimental spectra for **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate** are not available in the searched literature, the following are expected characteristic signals based on its structure:

¹H NMR:

- Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.8 ppm and 7.8-8.1 ppm) corresponding to the protons on the bromophenyl ring.
- Ethyl Ester Protons: A quartet (around 4.1-4.3 ppm) for the -OCH₂- group and a triplet (around 1.2-1.4 ppm) for the -CH₃ group.
- Aliphatic Protons: Multiple triplets and/or multiplets in the region of 2.5-3.5 ppm corresponding to the methylene groups of the heptanoate chain.

¹³C NMR:

- Carbonyl Carbons: Two signals in the downfield region (approximately 195-210 ppm) for the two ketone carbons and one signal for the ester carbonyl (around 170-175 ppm).
- Aromatic Carbons: Signals in the aromatic region (approximately 128-140 ppm), including the carbon attached to the bromine atom.
- Ethyl Ester Carbons: Signals for the -OCH₂- (around 60-62 ppm) and -CH₃ (around 14-15 ppm) groups.
- Aliphatic Carbons: Several signals in the aliphatic region (approximately 20-40 ppm) for the methylene carbons of the heptanoate chain.

IR Spectroscopy:

- C=O Stretching: Strong absorption bands around 1730-1740 cm⁻¹ for the ester carbonyl and 1680-1700 cm⁻¹ for the aryl ketone carbonyl.
- C-Br Stretching: A characteristic absorption in the fingerprint region.
- Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

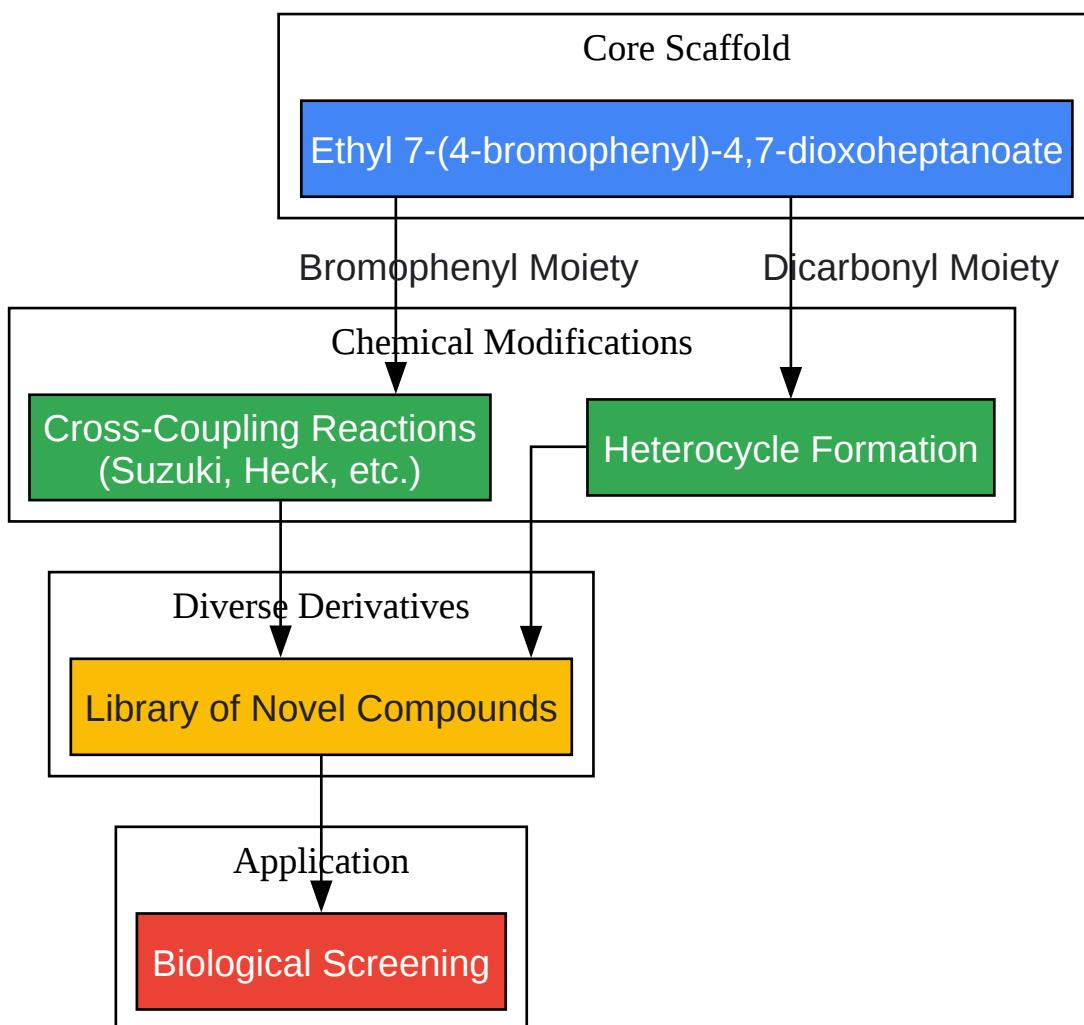
- Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry:

- The mass spectrum would be expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage at the carbonyl groups.

Potential Applications in Drug Development

The structure of **Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate** suggests its utility as a versatile building block in medicinal chemistry. The bromophenyl group can be modified via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, allowing for the exploration of structure-activity relationships. The dicarbonyl functionality can be used to synthesize a variety of heterocyclic compounds, which are common scaffolds in many drug molecules.

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Caption: Potential utility in medicinal chemistry.

Conclusion

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS: 1208318-08-4) is a chemical compound with significant potential as an intermediate in organic synthesis and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reasonably proposed via a Friedel-Crafts acylation. The presence of multiple functional groups offers a platform for the generation of diverse molecular architectures for further investigation in various research and development programs. Researchers are advised to perform their own characterization and optimization of synthetic procedures.

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References

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